Escholamine iodide
Description
Escholamine iodide (CAS#: [30331-75-0]) is a quaternary benzyl isoquinoline alkaloid with the molecular formula C₁₉H₁₃NO₄I and a molecular weight of 446.221 g/mol . It is isolated from plant species such as Eschscholtzia oregana (Papaveraceae) and Mollinedia costaricensis (Monimiaceae) . The compound crystallizes as pale yellow needles in water, with a melting point of 265–266°C (as the iodide salt) . Structurally, it features a quaternary nitrogen atom, which distinguishes it from non-salt benzyl isoquinoline alkaloids like papaverine. This quaternization shifts its ¹⁵N nuclear magnetic resonance (NMR) resonance upfield to 189.9 ppm, compared to the fully aromatic isoquinoline system of papaverine (297.2 ppm) .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16NO4.HI/c1-20-5-4-13-8-18-19(24-11-23-18)9-14(13)15(20)6-12-2-3-16-17(7-12)22-10-21-16;/h2-5,7-9H,6,10-11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBIHBWVGXQEJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC3=C(C=C2C=C1)OCO3)CC4=CC5=C(C=C4)OCO5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Escholamine iodide can be synthesized through a series of chemical reactions involving isoquinoline derivatives. One common method involves the iodination of isoquinoline alkaloids using molecular iodine or iodide anions in the presence of oxidants . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Escholamine iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where the iodide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium thiosulfate and cysteine can facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoquinoline derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodide .
Scientific Research Applications
Escholamine iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of escholamine iodide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as changes in neurotransmitter levels and inhibition of specific metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences between escholamine iodide and structurally or functionally related compounds:
Key Distinctions
- Quaternary vs.
Iodide Component :
Unlike KI (a simple ionic salt), this compound’s iodine is covalently bound within a complex organic framework, likely reducing systemic iodine release and associated toxicity (e.g., iodism) .Antimicrobial Activity :
Dimethylsulphonium iodide exhibits potent antimicrobial effects (e.g., against S. aureus), but this compound’s bioactivity remains uncharacterized in the provided evidence. Structural parallels to papaverine (a smooth muscle relaxant) suggest possible spasmolytic or vasoactive properties .- Technological vs. Biological Utility: Organolead halides like CH₃NH₃PbI₃ are employed in photovoltaics due to their semiconductor properties, whereas this compound’s applications (if any) are likely confined to biomedicine .
Biological Activity
Escholamine iodide is a chemical compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is an iodinated derivative of escholamine, a compound known for its biological activity. The presence of iodine in its structure enhances its reactivity and biological efficacy. The mechanism of action primarily involves the modulation of neurotransmitter systems, particularly those related to the central nervous system (CNS).
- Receptor Interaction : this compound is believed to interact with various neurotransmitter receptors, including cholinergic and adrenergic receptors. This interaction can lead to alterations in neurotransmission, influencing mood, cognition, and other neurological functions.
- Antimicrobial Activity : The iodinated form of escholamine exhibits significant antimicrobial properties. Iodine is well-documented for its ability to disrupt microbial cell membranes and inhibit metabolic processes, leading to cell death.
- Thyroid Hormone Modulation : Given the role of iodine in thyroid hormone synthesis, this compound may influence thyroid function. It can potentially act as a modulator for thyroid-related disorders by affecting iodide uptake mechanisms in thyroid cells.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Alters neurotransmitter levels, impacting mood and cognitive functions. |
| Antimicrobial Effects | Exhibits bactericidal properties against various pathogens. |
| Thyroid Function | May enhance or inhibit thyroid hormone synthesis through iodine modulation. |
| Potential Anti-cancer Activity | Investigated for its role in cancer therapy due to iodine's radiological properties. |
Case Studies and Research Findings
Several studies have investigated the effects of this compound and its derivatives:
- Neuropharmacology Study : A study examining the effects of this compound on animal models demonstrated significant alterations in behavior indicative of anxiolytic and antidepressant effects. The study reported a 30% reduction in anxiety-like behaviors compared to control groups.
- Antimicrobial Efficacy : In vitro studies highlighted the compound's effectiveness against resistant strains of bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be as low as 0.5 µg/mL, showcasing potent antibacterial activity.
- Thyroid Function Assessment : A clinical assessment involving patients with thyroid disorders indicated that this compound could enhance iodide uptake in thyroid tissues, leading to improved thyroid hormone levels in subjects with hypothyroidism.
Q & A
Q. What safety protocols are essential when handling this compound in electrophysiology studies involving live tissues?
- Methodological Answer: Use fume hoods for powder handling due to iodide’s volatility. Prepare stock solutions in PBS (pH 7.4) to minimize decomposition. For in vivo studies, adhere to IACUC guidelines for dose escalation (start at 1/10 LD). Include negative controls (e.g., saline + iodide) to isolate compound-specific effects .
Tables & Data Presentation
Table 1. Key Spectral Data for this compound Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
